Cas no 2229106-58-3 (2-[(3-Bromo-4-fluorophenyl)methyl]oxirane)

2-[(3-Bromo-4-fluorophenyl)methyl]oxirane is a brominated and fluorinated epoxide compound with a phenylmethyl substituent, offering versatile reactivity in synthetic organic chemistry. Its oxirane (epoxide) functional group enables ring-opening reactions, making it a valuable intermediate for nucleophilic additions, polymerizations, and cross-coupling reactions. The presence of both bromine and fluorine substituents enhances its utility in pharmaceutical and agrochemical synthesis, where halogenated aromatic motifs are often required. The compound’s stability under standard conditions allows for straightforward handling and storage. Its structural features make it suitable for further functionalization, particularly in the development of bioactive molecules or advanced materials requiring halogenated aromatic frameworks.
2-[(3-Bromo-4-fluorophenyl)methyl]oxirane structure
2229106-58-3 structure
Product Name:2-[(3-Bromo-4-fluorophenyl)methyl]oxirane
CAS No:2229106-58-3
MF:C9H8BrFO
MW:231.061625480652
CID:5853304
PubChem ID:165672988
Update Time:2025-08-04

2-[(3-Bromo-4-fluorophenyl)methyl]oxirane Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-Bromo-4-fluorophenyl)methyl]oxirane
    • EN300-1905663
    • 2229106-58-3
    • Inchi: 1S/C9H8BrFO/c10-8-4-6(1-2-9(8)11)3-7-5-12-7/h1-2,4,7H,3,5H2
    • InChI Key: JWUKXAVSJPZENE-UHFFFAOYSA-N
    • SMILES: O1CC1CC1=CC=C(F)C(Br)=C1

Computed Properties

  • Exact Mass: 229.97426g/mol
  • Monoisotopic Mass: 229.97426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Density: 1.616±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 273.7±20.0 °C(Predicted)

2-[(3-Bromo-4-fluorophenyl)methyl]oxirane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1905663-0.05g
2-[(3-bromo-4-fluorophenyl)methyl]oxirane
2229106-58-3
0.05g
$1129.0 2023-06-01
Enamine
EN300-1905663-0.1g
2-[(3-bromo-4-fluorophenyl)methyl]oxirane
2229106-58-3
0.1g
$1183.0 2023-06-01
Enamine
EN300-1905663-0.25g
2-[(3-bromo-4-fluorophenyl)methyl]oxirane
2229106-58-3
0.25g
$1235.0 2023-06-01
Enamine
EN300-1905663-0.5g
2-[(3-bromo-4-fluorophenyl)methyl]oxirane
2229106-58-3
0.5g
$1289.0 2023-06-01
Enamine
EN300-1905663-1.0g
2-[(3-bromo-4-fluorophenyl)methyl]oxirane
2229106-58-3
1g
$1343.0 2023-06-01
Enamine
EN300-1905663-2.5g
2-[(3-bromo-4-fluorophenyl)methyl]oxirane
2229106-58-3
2.5g
$2631.0 2023-06-01
Enamine
EN300-1905663-5.0g
2-[(3-bromo-4-fluorophenyl)methyl]oxirane
2229106-58-3
5g
$3894.0 2023-06-01
Enamine
EN300-1905663-10.0g
2-[(3-bromo-4-fluorophenyl)methyl]oxirane
2229106-58-3
10g
$5774.0 2023-06-01

Additional information on 2-[(3-Bromo-4-fluorophenyl)methyl]oxirane

2-[(3-Bromo-4-fluorophenyl)methyl]oxirane: A Comprehensive Overview

The compound CAS No 2229106-58-3, also known as 2-[(3-Bromo-4-fluorophenyl)methyl]oxirane, is a fascinating molecule with significant applications in various fields. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers characterized by their strained ring structure. The presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring introduces unique electronic and steric properties, making this compound particularly interesting for both academic research and industrial applications.

Oxiranes, or epoxides, are widely studied due to their reactivity and versatility in organic synthesis. The oxirane ring in this compound is highly strained, which makes it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as epoxide ring-opening reactions, which are fundamental in the synthesis of complex molecules. Recent studies have highlighted the potential of this compound in drug discovery, where its reactivity can be harnessed to create bioactive molecules with specific pharmacological profiles.

The synthesis of 2-[(3-Bromo-4-fluorophenyl)methyl]oxirane involves a multi-step process that typically begins with the preparation of the corresponding bromofluorobenzene derivative. This is followed by alkylation or arylation reactions to introduce the oxirane group. Researchers have explored various methodologies to optimize the synthesis of this compound, including the use of transition metal catalysts and microwave-assisted reactions. These advancements have significantly improved the yield and purity of the compound, making it more accessible for further studies.

In terms of applications, this compound has shown promise in materials science, particularly in the development of advanced polymers and composites. The bromine and fluorine substituents on the phenyl ring contribute to its thermal stability and chemical resistance, making it an ideal candidate for high-performance materials. Additionally, its reactivity as an epoxide allows for controlled polymerization reactions, enabling the creation of tailored materials with specific mechanical and electronic properties.

Recent research has also focused on the biological activity of this compound. Studies have demonstrated that it exhibits moderate antifungal and antibacterial properties, suggesting its potential use in pharmaceutical applications. Furthermore, its ability to undergo selective chemical transformations makes it a valuable intermediate in the synthesis of more complex bioactive molecules.

In conclusion, CAS No 2229106-58-3, or 2-[(3-Bromo-4-fluorophenyl)methyl]oxirane, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as an important molecule in both academic research and industrial development.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.